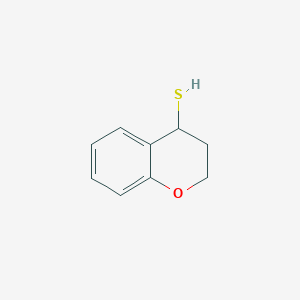

3,4-dihydro-2H-1-benzopyran-4-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-dihydro-2H-1-benzopyran-4-thiol is a chemical compound that belongs to the class of organic compounds known as benzopyrans. These compounds contain a benzene ring fused to a pyran ring which is a six-membered heterocyclic ring containing one oxygen atom. The specific structure of 3,4-dihydro-2H-1-benzopyran-4-thiol is not directly discussed in the provided papers, but related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are extensively studied.

Synthesis Analysis

The synthesis of related compounds involves various catalytic and reactive processes. For instance, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) is catalyzed by 1,3,5-Tris(hydrogensulfato) benzene, offering high yields and eco-friendly conditions . Another approach for synthesizing highly functionalized isothiochromenes and related compounds is through one-pot reactions involving carbanions and ring-transformation reactions . Additionally, Pd/Cu-catalyzed reactions have been used to prepare 2,3-dihydrothiopyran-4-one derivatives, showcasing the versatility of metal-catalyzed processes .

Molecular Structure Analysis

The molecular structure of benzopyran derivatives is often characterized using various spectroscopic techniques. For example, a novel pyrazole derivative was characterized by FT-IR, NMR, MS, UV-visible spectra, and X-ray diffraction studies, revealing a twisted conformation between the pyrazole and thiophene rings . Similarly, the structures of coumarin derivatives were confirmed spectroscopically and by elemental analyses .

Chemical Reactions Analysis

Benzopyran derivatives undergo a variety of chemical reactions. Photoinduced molecular transformations have been used to synthesize 3-substituted 3,4-dihydro-1H-benzo pyran-1-ones via radical and photochemical fragmentations . Cycloadditions and substitution reactions have also been reported, leading to the formation of complex products from simple precursors . Moreover, one-pot, multi-component condensation reactions have been employed to synthesize pyran-2-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzopyran derivatives are influenced by their molecular structure. For instance, the thermal decomposition of a pyrazole derivative was studied using thermogravimetric analysis, and its molecular geometry and electronic structure were optimized using DFT calculations . The synthesis of 3-amino-6-methoxy-3,4-dihydro-2H- benzopyran-4-one hydrochloride involved a series of reactions with good overall yield, indicating the practicality of the synthetic route . The reactivity of 3-halogeno-2H-1-benzopyran-2-ones with organometallic compounds was explored, leading to various alkylation and dehalogenation products .

Applications De Recherche Scientifique

Antioxidant Properties

Chromones, including 3,4-dihydro-2H-1-benzopyran-4-thiol derivatives, are natural compounds found in a human diet and are associated with significant physiological activities like anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These activities are thought to be related to the antioxidant properties of chromones, which help neutralize active oxygen and cut off free radicals, potentially delaying or inhibiting cell impairment leading to various diseases. The structural elements of chromones, such as the double bond and carbonyl group, are crucial for their radical scavenging activity, with a decrease in potential observed upon methylation or glycosylation of hydroxyl groups on the chromone nucleus (Yadav et al., 2014).

Anti-Cancer Effects

Baicalein and its derivatives have been studied for their anti-cancer activities, particularly against hepatocellular carcinoma (HCC). Baicalein exhibits effects on various biological processes involved in cancer progression, such as cell proliferation, metastasis, apoptosis, and autophagy. The compound's potential as a non-toxic medicine to reduce side effects without compromising therapeutic efficacy highlights its significance in cancer treatment, showcasing the need for further evaluation of benzopyran derivatives in clinical settings (Bie et al., 2017).

Synthetic Chemistry Applications

Benzopyran derivatives, including 3,4-dihydro-2H-1-benzopyran-4-thiol, have shown a wide variety of biological activity and therapeutic applications. The structural characteristics of benzopyran derivatives correlate to their physicochemical properties, defining the extent of their biological activity and supporting their use as therapeutic agents for multiple diseases. This review emphasizes the synthetic potential of benzopyran derivatives in designing new, more promising molecules (Xiu et al., 2017).

Propriétés

IUPAC Name |

3,4-dihydro-2H-chromene-4-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,9,11H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBOSRJZNBKKQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydro-2H-1-benzopyran-4-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2532451.png)

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2532454.png)

![(3-Bromo-4-fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide](/img/structure/B2532458.png)

![(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2532461.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pivalamide](/img/structure/B2532462.png)

![2-[(5-ethoxycarbonyl-6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetic Acid](/img/structure/B2532467.png)

![3-Bromo-2-chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2532468.png)